molecular formula C20H24N2O2S2 B3060355 N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide CAS No. 2935-91-3

N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide

Cat. No.: B3060355
CAS No.: 2935-91-3
M. Wt: 388.6 g/mol
InChI Key: WDYNEKRHRSXPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide: is a complex organic compound with the molecular formula C20H24N2O2S2 and a molecular weight of 388.6 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of Benzylamine Derivative: The initial step involves the reaction of benzylamine with a suitable acylating agent to form a benzylamine derivative.

    Disulfide Bond Formation: The next step involves the formation of a disulfide bond between two thiol groups. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide.

    Final Coupling: The final step involves coupling the benzylamine derivative with the disulfide intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, converting it back to thiol groups.

    Substitution: The amide and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides and benzyl derivatives.

Scientific Research Applications

N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.

    Biology: In studies related to protein folding and stability, as disulfide bonds play a crucial role in the tertiary structure of proteins.

    Industry: Limited industrial applications, primarily focused on research and development.

Mechanism of Action

The mechanism of action of N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide involves its ability to form and break disulfide bonds. This property makes it useful in studying redox reactions and protein folding. The molecular targets include thiol groups in proteins and other biological molecules, and the pathways involved are primarily redox pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-aminopropan-1-ol: A simpler compound with similar benzyl and amine groups but lacking the disulfide bond.

    N-benzyl-3-mercaptopropanamide: Contains a thiol group instead of a disulfide bond.

    N-benzyl-3-oxopropanamide: Lacks the disulfide bond and benzylamine group.

Uniqueness

N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide is unique due to its disulfide bond, which imparts specific redox properties and makes it particularly useful in studies related to protein folding and stability.

Properties

IUPAC Name

N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c23-19(21-15-17-7-3-1-4-8-17)11-13-25-26-14-12-20(24)22-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYNEKRHRSXPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCSSCCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377516
Record name N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2935-91-3
Record name 3,3′-Dithiobis[N-(phenylmethyl)propanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2935-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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